molecular formula C15H10O5 B14133904 Methyl 7-hydroxy-9-oxo-9H-xanthene-3-carboxylate CAS No. 89216-74-0

Methyl 7-hydroxy-9-oxo-9H-xanthene-3-carboxylate

Cat. No.: B14133904
CAS No.: 89216-74-0
M. Wt: 270.24 g/mol
InChI Key: SHEJPKPVJCOFLD-UHFFFAOYSA-N
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Description

Methyl 7-hydroxy-9-oxo-9H-xanthene-3-carboxylate is a xanthone derivative, a class of compounds known for their diverse biological activities. Xanthones are characterized by a dibenzo-γ-pyrone structure, and this particular compound features a methyl ester group at the carboxylate position. Xanthones are found in various natural sources, including plants and fungi, and have been studied for their potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-hydroxy-9-oxo-9H-xanthene-3-carboxylate typically involves the condensation of appropriate phenolic compounds with carboxylic acids or their derivatives. One common method is the reaction of 2-hydroxybenzoic acid with phthalic anhydride in the presence of a dehydrating agent like acetic anhydride. The reaction mixture is heated to facilitate the formation of the xanthone core, followed by esterification with methanol to yield the methyl ester derivative .

Industrial Production Methods: Industrial production of xanthone derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as zinc chloride or Lewis acids may be used to improve reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: Methyl 7-hydroxy-9-oxo-9H-xanthene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to hydroxyl groups.

    Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 7-hydroxy-9-oxo-9H-xanthene-3-carboxylate involves its interaction with cellular pathways:

Comparison with Similar Compounds

  • Methyl 3,8-dihydroxy-6-methyl-9-oxo-9H-xanthene-1-carboxylate
  • 8-hydroxy-3-hydroxymethyl-9-oxo-9H-xanthene-1-carboxylic acid methyl ester

Comparison: Methyl 7-hydroxy-9-oxo-9H-xanthene-3-carboxylate is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different antioxidant and anti-inflammatory properties, making it a valuable compound for targeted research and applications .

Properties

CAS No.

89216-74-0

Molecular Formula

C15H10O5

Molecular Weight

270.24 g/mol

IUPAC Name

methyl 7-hydroxy-9-oxoxanthene-3-carboxylate

InChI

InChI=1S/C15H10O5/c1-19-15(18)8-2-4-10-13(6-8)20-12-5-3-9(16)7-11(12)14(10)17/h2-7,16H,1H3

InChI Key

SHEJPKPVJCOFLD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)C3=C(O2)C=CC(=C3)O

Origin of Product

United States

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